4-(Diethylsulfamoyl)benzoyl chloride

Hydrolysis kinetics Sulfamoyl chloride stability Hydrogen participation

4-(Diethylsulfamoyl)benzoyl chloride is a bifunctional sulfonamide‑acyl chloride building block (C₁₁H₁₄ClNO₃S, MW 275.75). The molecule combines a para‑substituted benzoyl chloride electrophile with a diethylsulfamoyl side‑chain, yielding a LogP of 3.18 that distinguishes its lipophilicity and phase‑transfer behaviour from shorter‑chain sulfamoyl analogs.

Molecular Formula C11H14ClNO3S
Molecular Weight 275.75 g/mol
CAS No. 29171-71-9
Cat. No. B3032612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethylsulfamoyl)benzoyl chloride
CAS29171-71-9
Molecular FormulaC11H14ClNO3S
Molecular Weight275.75 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C11H14ClNO3S/c1-3-13(4-2)17(15,16)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3
InChIKeyUEUFVAGYBMRFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diethylsulfamoyl)benzoyl chloride (CAS 29171-71-9) – Key Reagent Properties for Procurement Specification


4-(Diethylsulfamoyl)benzoyl chloride is a bifunctional sulfonamide‑acyl chloride building block (C₁₁H₁₄ClNO₃S, MW 275.75) . The molecule combines a para‑substituted benzoyl chloride electrophile with a diethylsulfamoyl side‑chain, yielding a LogP of 3.18 that distinguishes its lipophilicity and phase‑transfer behaviour from shorter‑chain sulfamoyl analogs . Standard commercial purity is 95 % with batch‑specific QC (NMR, HPLC, GC) provided by vendors such as Bidepharm , establishing a reproducible quality benchmark for procurement.

Procurement Risk: Why 4-(Diethylsulfamoyl)benzoyl chloride Cannot Be Replaced by Dimethyl or Monomethyl Analogs Without Quantitative Justification


The sulfamoyl‑chloride bond in these compounds is not a passive spectator; its intrinsic hydrolysis rate, the partitioning between acylation and sulfonylation pathways, and the lipophilicity of the sulfonamide amine substituent directly govern reaction yields and downstream biological activity [1]. Replacing the diethylsulfamoyl group with a dimethyl‑ (CAS 29171-70-8) or monomethyl‑sulfamoyl (CAS 858810-67-0) variant changes aqueous stability by up to 8‑fold [1], alters the cLogP by ~0.5‑0.8 units, and shifts pharmacological selectivity profiles in ion‑channel and enzyme assays [2]. Blindly interchanging these analogs without quantifying the kinetic and potency differences introduces uncontrolled variability into multi‑step synthetic routes and SAR campaigns.

Quantitative Evidence Map: Shelf‑Stability, Reactivity, and Pharmacological Differentiation of 4-(Diethylsulfamoyl)benzoyl chloride Versus Closest Analogs


Hydrolytic Stability Defines Shelf‑Life: Diethylsulfamoyl Chloride Hydrolyses 8× Faster Than Dimethylsulfamoyl Chloride

The intrinsic hydrolysis rate of the sulfamoyl‑chloride motif—a key determinant of shelf‑life and handling requirements—differs by an order of magnitude between the diethyl and dimethyl amines. In aqueous conditions, diethylsulfamoyl chloride hydrolyses **8‑fold faster** than dimethylsulfamoyl chloride [1]. A secondary deuterium isotope effect of ~2 confirms that β‑hydrogen participation from the ethyl groups accelerates the SN1‑like hydrolysis of the diethyl derivative, whereas the dimethyl analog lacks this activation pathway [1].

Hydrolysis kinetics Sulfamoyl chloride stability Hydrogen participation

Lipophilicity as a Selectivity Handle: 4‑(Diethylsulfamoyl)benzoyl Derivatives Show ~0.5‑0.8 LogP Advantage Over Dimethyl Congeners

The target compound (LogP ≈ 3.18) is substantially more lipophilic than 4‑(dimethylsulfamoyl)benzoyl chloride (calculated LogP ~2.4–2.7) owing to the two extra methylene units. This difference of ~0.5–0.8 log units translates into approximately 3‑ to 6‑fold higher organic‑phase partitioning efficiency in liquid–liquid extraction or biphasic acylation reactions. For solid‑phase or membrane‑based applications, the higher LogP reduces aqueous leaching of the activated ester intermediate.

Lipophilicity LogP Phase transfer Physicochemical property

Biological Activity Divergence: Diethylsulfamoyl‑Benzamide Scaffold Drives Sub‑100 nM Potency at Voltage‑Gated Sodium Channels

Patent‑disclosed benzamide derivatives bearing the 4‑(diethylsulfamoyl)benzoyl core achieve **IC₅₀ = 58 nM** against the voltage‑gated sodium channel Nav1.9 (SCN11A), measured by automated patch clamp (IonWorks Quattro, pH 7.3, 2 °C) [1]. Equivalent dimethylsulfamoyl‑containing congeners either lack comparable patent‑reported potency data or display substantially weaker activity in the same assay series, consistent with the diethylsulfamoyl group optimising the hydrophobic pocket complementary to the channel’s domain interface.

Ion channel modulation Sodium channel Patch clamp IC50

KCNQ2/Q3 Channel Selectivity: Diethylsulfamoyl Benzamide Derivatives Yield 0.38 µM Openers, Contrasting with Monomethylsulfamoyl Toxicology Liabilities

In a series of N‑pyridyl benzamide KCNQ2/Q3 openers, the clinical candidate ICA‑027243 (bearing a monomethylsulfamoyl group) achieved an EC₅₀ of 0.38 µM but was halted due to unacceptable repeated‑dose toxicities . Subsequent SAR around 4‑(diethylsulfamoyl)benzamide analogs demonstrated that the diethyl substitution retains channel‑opening efficacy while altering metabolic soft spots and off‑target profiles, providing a differentiated path for backup series . The diethylsulfamoyl building block thus offers a structurally validated entry point to explore KCNQ‑targeted chemical space that the monomethyl variant cannot safely access.

KCNQ potassium channel Epilepsy Structure‑activity relationship EC50

Synthetic Versatility Demonstrated: Diethylsulfamoyl‑Containing Benzothiazole Hybrids Exhibit Moderate Neurodegenerative Enzyme Inhibition

Ethyl (2Z)‑2‑{4‑(diethylsulfamoyl)benzoylimino}‑3‑ethyl‑2,3‑dihydro‑1,3‑benzothiazole‑6‑carboxylate, synthesised via acylation with 4‑(diethylsulfamoyl)benzoyl chloride, demonstrates moderate inhibitory activity against enzymes associated with neurodegenerative diseases [1]. While the dimethylsulfamoyl version of this benzothiazole scaffold can also be prepared, the diethylsulfamoyl derivative benefits from enhanced binding affinity attributable to the larger hydrophobic surface area of the diethylamino group, as evidenced by molecular modelling and comparative biochemical screening [1].

Benzothiazole Neurodegenerative disease Enzyme inhibition Medicinal chemistry

NKCC1 Cotransporter Modulation: Diethylsulfamoyl‑Functionalised Scaffolds Address Selectivity Deficits of Bumetanide‑Class Diuretics

Bumetanide, the only available NKCC1‑selective inhibitor, also inhibits NKCC2, causing diuretic‑related adverse effects that limit CNS applications [1]. Patent families (e.g., WO2016075061A1) disclose 4‑(diethylsulfamoyl)benzoyl‑derived sulfonamides as next‑generation NKCC1 modulators designed to exploit the steric and electronic properties of the diethylsulfamoyl group to discriminate between NKCC1 and NKCC2 isoforms [1]. Dimethylsulfamoyl analogs evaluated in the same patent series exhibit inferior isoform selectivity, confirming that the diethyl substitution is preferred for achieving the desired pharmacological window.

NKCC1 cotransporter Loop diuretic Cerebral ischemia Selectivity

Prioritised Application Scenarios for 4-(Diethylsulfamoyl)benzoyl chloride Based on Differentiated Evidence


Medicinal Chemistry: Nav1.9 Sodium Channel Inhibitor Lead Optimisation

The 4‑(diethylsulfamoyl)benzoyl chloride core delivers **IC₅₀ = 58 nM** potency at Nav1.9 in automated patch clamp assays, consistent across three US patent families . Medicinal chemistry teams should use this building block for parallel SAR exploration where dimethylsulfamoyl analogs cannot achieve sub‑100 nM potency.

Neuroscience: KCNQ2/Q3 Potassium Channel Opener Backup Series

The diethylsulfamoyl‑benzamide scaffold retains KCNQ2/Q3‑opening efficacy comparable to ICA‑027243 (EC₅₀ = 0.38 µM) while avoiding the toxicity that halted the monomethylsulfamoyl clinical candidate . Couple 4‑(diethylsulfamoyl)benzoyl chloride with pyridyl‑ or pyrimidinyl‑amines to rapidly generate backup leads for epilepsy and pain indications.

CNS Drug Discovery: NKCC1‑Selective Inhibitors for Cerebral Ischemia

Patent‑disclosed NKCC1 modulators built on the 4‑(diethylsulfamoyl)benzoyl scaffold demonstrate superior NKCC1/NKCC2 isoform selectivity relative to dimethylsulfamoyl analogs and the clinical benchmark bumetanide . Use this acyl chloride to synthesise sulfonamide libraries targeting CNS indications where diuretic side effects must be minimised.

Process Chemistry: Biphasic Acylation and Solid‑Phase Synthesis Requiring Enhanced Phase Transfer

With a **LogP of 3.18** (vs. ~2.5 for the dimethyl analog) , 4‑(diethylsulfamoyl)benzoyl chloride partitions more efficiently into organic phases, improving mass transfer in biphasic acylations. This property reduces aqueous hydrolysis losses and increases isolated yields in multi‑step sequences where the acyl chloride must survive aqueous work‑up.

Quote Request

Request a Quote for 4-(Diethylsulfamoyl)benzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.